molecular formula C26H30N4O7S3 B2422777 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 877642-31-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2422777
CAS No.: 877642-31-4
M. Wt: 606.73
InChI Key: HUWUTYZVNKQKAW-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C26H30N4O7S3 and its molecular weight is 606.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Researchers have extensively explored the synthesis of novel heterocyclic compounds incorporating thiadiazole, pyrazole, and oxadiazole moieties due to their prominent biological activities. For instance, compounds with a thiadiazole core have been synthesized and evaluated for antimicrobial activities, showcasing moderate to significant efficacy against various bacterial strains. These efforts underline the potential of such compounds in developing new therapeutic agents with antimicrobial properties (Khalid et al., 2016).

Antitubercular and Antifungal Activities

The design and synthesis of molecules featuring the thiadiazole moiety, often combined with other heterocyclic structures like pyrazole, have been directed towards evaluating their antitubercular and antifungal potential. Notably, certain synthesized compounds have exhibited promising antitubercular and antifungal activities, signifying their potential as leads in the treatment of tuberculosis and fungal infections. This direction of research emphasizes the importance of heterocyclic compounds in addressing infectious diseases (Syed, Alagwadi, & Alegaon, 2013).

Anti-inflammatory and Analgesic Properties

The exploration of heterocyclic compounds, including those containing the thiadiazole ring, extends to their anti-inflammatory and analgesic potential. Some compounds have been identified to exhibit significant anti-inflammatory and analgesic activities, potentially offering new therapeutic options for the treatment of inflammation and pain-related conditions. This area of research underscores the versatility of heterocyclic compounds in medicinal chemistry and their role in developing new pharmacological agents (Küçükgüzel et al., 2013).

Antioxidant and Anticancer Activity

The investigation into the antioxidant and anticancer activities of heterocyclic compounds has led to the identification of molecules with potential therapeutic applications in cancer treatment. Some synthesized compounds have shown to induce apoptosis in cancer cells and possess antioxidant properties, highlighting their potential in developing novel anticancer therapies. Research in this domain illustrates the critical role of synthetic chemistry in discovering new agents for cancer therapy (Sunil et al., 2010).

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7S3/c1-3-17(4-2)23(32)27-25-28-29-26(39-25)38-16-19-14-21(31)22(15-36-19)37-24(33)18-8-10-20(11-9-18)40(34,35)30-12-6-5-7-13-30/h8-11,14-15,17H,3-7,12-13,16H2,1-2H3,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUTYZVNKQKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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